N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

Catalog No.
S788247
CAS No.
138171-14-9
M.F
C32H28N2
M. Wt
440.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

CAS Number

138171-14-9

Product Name

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

IUPAC Name

1-N,4-N-bis(4-methylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine

Molecular Formula

C32H28N2

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C32H28N2/c1-25-13-17-29(18-14-25)33(27-9-5-3-6-10-27)31-21-23-32(24-22-31)34(28-11-7-4-8-12-28)30-19-15-26(2)16-20-30/h3-24H,1-2H3

InChI Key

FQNVFRPAQRVHKO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C

The exact mass of the compound N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (CAS: 138171-14-9), commonly referred to as MPDA or NTD, is a specialized arylamine-based electron donor and hole transport material (HTM). Unlike extended benzidine derivatives, its compact p-phenylenediamine core provides a precisely tuned oxidation potential and distinct topographic thin-film assembly. In procurement and materials selection, MPDA is primarily prioritized for its ability to form integer charge-transfer complexes (CTCs) with strong p-dopants like F4TCNQ, and for its utility as a highly dilute hole-trapping additive in polymer dielectrics for organic field-effect transistors (OFETs) [1]. Its vacuum-deposition compatibility and specific phase transition thermodynamics make it a critical building block for optimizing charge balance in OLEDs and tuning interfacial trap states in advanced organic electronics [2].

Procurement Fit

Workflow Vacuum thermal evaporation HTL
Selection Para-substituted triarylamine, distinct from meta analogs
Use Context Blue to yellow OLED stacks; higher annealing tolerance

Substituting MPDA with more common hole transport materials, such as TPD (a biphenyl-core derivative) or PATPA (a triphenylamine derivative), fundamentally alters the thermodynamics of charge transfer and thin-film morphology. In molecular doping applications, the generation of mobile charge carriers requires an exact energy level alignment; MPDA possesses a specific ~150 mV reduction potential difference relative to F4TCNQ, which spontaneously drives integer charge transfer (ICT) rather than localized partial charge transfer (PCT) [1]. A generic substitute with a mismatched oxidation potential fails to achieve full ionization, resulting in trap states that degrade conductivity. Furthermore, in dielectric formulation, MPDA's specific steric profile allows it to act as a hole trap at low mole fractions (5×10^-4), a performance metric that chemically tethered arylamines or bulkier analogs cannot replicate without disrupting the host polymer matrix [2].

Substitution Risk

Substitution Pattern Para- vs. meta-substitution alters solid-state thermodynamics, directly impacting thin-film stability and device lifetime.
Fusion Enthalpy Measurably higher barrier to crystallization for p-TTP; generic replacement with TPD may compromise morphological stability under operational heat.
Sublimation Mismatch Lower sublimation enthalpy vs. DDP enables a wider deposition window; analog substitution can shift evaporation rates and co-deposition uniformity.

Thermodynamics of Integer Charge-Transfer (ICT) Complexation

MPDA is selected for p-doping applications with F4TCNQ due to its precisely aligned energy levels. In solvents with a permittivity threshold of ε > 8 (such as 1,2-dichloroethane), the ~150 mV difference between the MPDA+/MPDA and F4TCNQ/F4TCNQ- reduction potentials drives spontaneous integer charge transfer (ICT). This results in an equilibrium formation constant (K_CT) exceeding 10^4, generating highly mobile charge carriers. In contrast, mismatched donors or lower permittivity environments (ε < 8) yield K_CT values below 10^3, leading to partial charge transfer (PCT) and localized trap states [1].

Evidence DimensionEquilibrium formation constant (K_CT) for CTCs
Target Compound DataK_CT > 10^4 (in ε > 8 solvents, achieving full ICT)
Comparator Or BaselineK_CT < 10^3 (in low permittivity or with mismatched donors, yielding PCT)
Quantified Difference>10-fold increase in formation constant, ensuring complete ionization
ConditionsF4TCNQ dopant, 1,2-dichloroethane (ε = 10.36) vs. lower permittivity solvents

Ensures the reliable generation of mobile charge carriers rather than parasitic trap states during the formulation of p-doped organic semiconductors.

Fusion Enthalpy
Head-to-head
44.5 ± 0.5 kJ·mol⁻¹ (p-TTP) vs. 36.1 ± 0.5 kJ·mol⁻¹ (TPD)
23% higher enthalpy indicates greater energetic barrier against crystallization in amorphous films.
DSC measurement at respective melting temperatures; supports improved morphological stability.

Highly Dilute Hole Trapping in Polymer Dielectrics

For organic field-effect transistors (OFETs), controlling the trap states of the dielectric layer is critical for device stability. When blended into a polystyrene (PS) matrix, MPDA provides hole-trapping capabilities at highly dilute mole fractions ranging from 5×10^-4 to 3×10^-2. Compared to alternative approaches, such as using 4-anilinotriphenylamine (PATPA) or chemically tethering arylamines directly to the polymer backbone (which requires mole fractions of 0.03 to 0.1), freely blended MPDA provides threshold voltage shifts at up to 60x lower concentrations, avoiding complex synthetic modifications to the host dielectric [1].

Evidence DimensionEffective mole fraction for dielectric trap tuning
Target Compound Data5×10^-4 to 3×10^-2 mole fraction (freely blended MPDA)
Comparator Or Baseline0.03 to 0.1 mole fraction (chemically tethered arylamines)
Quantified DifferenceAchieves threshold voltage control at up to 60x lower concentration
ConditionsPolystyrene (PS) dielectric blends in OFET architectures

Allows manufacturers to precisely tune OFET dielectric properties using minimal additive concentrations, preserving the mechanical integrity of the polymer film.

Sublimation Enthalpy
Head-to-head
~158 kJ·mol⁻¹ (p-TTP) vs. ~169 kJ·mol⁻¹ (DDP)
6.5% lower sublimation energy enables fine-tuning of deposition rate and wider low-temperature process window.
Derived from TG-FSC vapor pressure measurements at 298.15 K; supports deposition uniformity.

Vacuum-Deposited Hole Transport Layer (HTL) Efficiency

MPDA (NTD) exhibits the thermal stability required for vacuum deposition, functioning as a hole transport layer (HTL) in optoelectronic devices. Studies on nanostructured thin films of MPDA demonstrate that its specific crystal structure and DC electrical conductivity facilitate measurable hole injection improvements. When applied as a 1 nm HTL, it improves charge balance in the emissive layer compared to baseline structures lacking the optimized interlayer, directly translating to a >1.5x enhancement in luminance and reduced driving voltages in OLED architectures [1].

Evidence DimensionDevice luminance and charge balance
Target Compound Data>1.5x luminance enhancement in optimized architectures
Comparator Or BaselineStandard single-layer reference OLED without MPDA HTL
Quantified Difference>1.5x improvement in luminance due to balanced hole injection
ConditionsVacuum-deposited nanostructured thin films in optoelectronic devices

Validates MPDA as a highly processable, efficiency-boosting HTL for commercial OLED manufacturing and advanced optoelectronic stacks.

Melting Point
Head-to-head
190–194 °C (p-TTP) vs. lower Tm for TPD and DDP
Higher Tm allows aggressive post-deposition annealing and reduces source-material sintering risk.
DSC under controlled heating; supports device thermal robustness.
Blue OLED Compatibility
Class-level
Para-tolyl substitution cited for blue to yellow Alq3-based OLEDs
Reported effective HTL for high-energy emission; may reduce need for interfacial engineering.
Vendor specification and structural correlation; validation in target stack recommended.

p-Doped Organic Semiconductor Inks

MPDA is highly recommended as a model electron donor for formulating p-doped organic semiconductor inks using strong acceptors like F4TCNQ. Because it reliably undergoes integer charge transfer (ICT) in solvents with a permittivity above 8 (such as 1,2-dichloroethane), it ensures the generation of mobile charge carriers rather than localized traps, making it ideal for high-conductivity printed electronics[1].

Trap-Tuned Dielectrics for OFETs

In the fabrication of organic field-effect transistors (OFETs), MPDA serves as an ultra-low-concentration hole-trapping additive. By blending MPDA into polystyrene (PS) or similar polymer dielectrics at mole fractions as low as 5×10^-4, engineers can precisely tune the threshold voltage and stabilize device operation without altering the host polymer's mechanical properties or requiring complex tethering chemistry [2].

Vacuum-Deposited Hole Transport Layers in OLEDs

MPDA (NTD) is an optimal candidate for the hole transport layer (HTL) in multi-layer OLEDs. Its excellent thermal stability allows for precise vacuum deposition of nanostructured thin films. The resulting layer provides high DC electrical conductivity and balanced hole injection into the emissive layer, lowering driving voltages and boosting overall device luminance [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Co-deposition precision for blue OLEDs
Lower sublimation enthalpy, higher Tm
Deposition rate stability, layer thickness uniformity, minimal outgassing
High-temperature annealing for enhanced mobility
High fusion enthalpy (ΔfusH)
Annealing temperature tolerance, devitrification resistance, charge transport improvement
Long-lifetime, large-area OLED lighting
Morphological stability against crystallization
Crystallization-induced pixel shrinkage, operational heat endurance
ICT complex for OFET molecular doping
Charge-transfer complex equilibrium (KCT)
Permittivity-dependent complex formation, doping controllability

XLogP3

9.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N,N-Di(4-methylphenyl)-N,N-diphenyl-1,4-phenylendiamine

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